molecular formula C8H8ClNO4S B3060832 2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene CAS No. 89979-14-6

2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene

Cat. No. B3060832
CAS RN: 89979-14-6
M. Wt: 249.67
InChI Key: WDCLGGYMVLPIHI-UHFFFAOYSA-N
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Description

2-Chloro-1-(ethanesulfonyl)-4-nitrobenzene, also known as CSENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a nitrobenzene derivative that has a sulfonate group attached to it. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Transformations : The chlorine atom in certain nitrobenzene derivatives, like 1-chloro-2-cyano-4-nitrobenzene, can be substituted by specific groups (OCH2CH2OH and OCH2CHOHCH2OH) through reactions with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).

  • Microbial Degradation : A bacterial strain was found to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, indicating potential applications in bioremediation and environmental science (Shah, 2014).

  • Catalytic Processes : Research on catalytic synthesis, like the preparation of 1,2-dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene, demonstrates the chemical's role in producing other industrially significant compounds (Hui-ping, 2005).

  • Electrochemical Studies : The electrochemical reductions of similar nitrobenzene derivatives have been studied, which is relevant in understanding their behavior in various chemical processes (Du & Peters, 2010).

Environmental and Analytical Applications

  • Environmental Impact Studies : The decomposition products of chlorhexidine, including 1-chloro-4-nitrobenzene, have been studied to understand the environmental impact of such compounds (Barbin et al., 2013).

  • Analytical Methods Development : There's research on developing methods for detecting nitrobenzene derivatives, like 1-chloro-4-nitrobenzene, in environmental samples, which is crucial for monitoring pollution and ensuring safety (Kingsford et al., 2018).

properties

IUPAC Name

2-chloro-1-ethylsulfonyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLGGYMVLPIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269938
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89979-14-6
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89979-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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